molecular formula C7H12N2O B2360174 1,6-Diazaspiro[3.5]nonan-2-one CAS No. 1567085-15-7

1,6-Diazaspiro[3.5]nonan-2-one

Cat. No.: B2360174
CAS No.: 1567085-15-7
M. Wt: 140.186
InChI Key: UWHZBGWQPZJOSL-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C₇H₁₂N₂O It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazaspiro[3.5]nonan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1,6-Diazaspiro[3.5]nonan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may serve as a scaffold for developing new therapeutic agents.

    Materials Science: The unique spirocyclic structure of the compound makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 1,7-Diazaspiro[3.5]nonan-2-one

Uniqueness

1,6-Diazaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1,8-diazaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-4-7(9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZBGWQPZJOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)N2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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